5-Amino-2-oxo-2,3-dihydro-1h-imidazole-4-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-amino-2-oxo-1,3-dihydroimidazole-4-carboxamide . This nomenclature reflects its structural features:
- A five-membered imidazole ring with two nitrogen atoms at positions 1 and 3.
- A keto group (=O) at position 2, which is part of a dihydroimidazole system (positions 2 and 3 are saturated).
- An amino group (-NH2) at position 5.
- A carboxamide group (-CONH2) at position 4.
The structural formula (Figure 1) can be represented using the SMILES notation C1(=C(NC(=O)N1)N)C(=O)N, which encodes the connectivity of atoms and functional groups. The imidazole ring’s saturation at positions 2 and 3 distinguishes it from fully aromatic imidazoles, conferring unique reactivity and stability profiles.
Synonyms and Alternative Designations in Chemical Databases
This compound is cataloged under multiple synonyms across chemical databases, reflecting its historical and contextual uses:
| Synonym | Database | Identifier |
|---|---|---|
| NSC 138443 | National Service Center | 138443 |
| 5-Amino-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide | PubChem | CID 283574 |
| DTXSID60300715 | EPA CompTox | DTXSID60300715 |
| 52868-65-2 | CAS Registry | 52868-65-2 |
These designations facilitate cross-referencing in pharmacological and synthetic chemistry literature. For instance, the CAS Registry Number 52868-65-2 is critical for regulatory compliance and patent filings, while the PubChem CID 283574 enables access to computational properties and bioactivity data.
Molecular Formula and Weight: Computational and Empirical Validation
The molecular formula C4H6N4O2 is consistently reported across sources. Key validations include:
- Empirical Formula : Derived from elemental analysis, confirming the ratios of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
- Computed Molecular Weight :
Minor discrepancies in computed weights arise from rounding conventions but remain within acceptable margins for analytical standards. The molecular weight aligns with high-resolution mass spectrometry (HRMS) data, which typically reports a monoisotopic mass of 142.0487 Da .
Properties
CAS No. |
52868-65-2 |
|---|---|
Molecular Formula |
C4H6N4O2 |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
5-amino-2-oxo-1,3-dihydroimidazole-4-carboxamide |
InChI |
InChI=1S/C4H6N4O2/c5-2-1(3(6)9)7-4(10)8-2/h5H2,(H2,6,9)(H2,7,8,10) |
InChI Key |
OCTQKOLUAQNJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)N1)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Key Features:
- Starting Material: Hypoxanthine.
- Reaction Type: Hydrolysis.
- Advantages: Minimal environmental impact, cost-effective, scalable.
Cyclization of Diamides
The synthesis of imidazol-4-one derivatives, including 5-Amino-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide, often utilizes diamide intermediates. This method involves:
Key Features:
- Starting Materials: α-Amino amides and carboxylic acids.
- Reaction Conditions: Sodium hydroxide in ethanol.
- Yield: Moderate (10–50% due to steric hindrance).
Oxidation and Cyclization
Another approach uses the oxidation of nitriles to amides followed by cyclization into the imidazol-4-one structure. Hydrogen peroxide is commonly employed as the oxidizing agent. This method is particularly useful for synthesizing analogs with specific biological activities.
Key Features:
- Oxidizing Agent: Hydrogen peroxide.
- Intermediate Formation: Amides from nitriles.
- Application: Analog synthesis for medicinal purposes.
Intramolecular Cyclization of Amidines
This domino synthesis involves reacting amidines with amino esters to produce imidazole derivatives through intramolecular cyclization. The reaction typically occurs under mild conditions and offers good yields (48–86%).
Key Features:
- Starting Materials: Amidine and amino ester hydrochlorides.
- Reaction Type: Domino synthesis via cyclization.
- Yield: High (48–86%).
Solvent-Free Condensation
A solvent-free approach has been developed using chiral α-amino acid phenylhydrazides and triethyl orthoesters in the presence of catalytic dry acetic acid. This method is enantioselective and produces high yields within a short reaction time.
Key Features:
- Reaction Conditions: Solvent-free condensation with dry acetic acid.
- Advantages: Enantioselectivity, rapid synthesis.
Aza-Wittig/Heterocumulene Mediated Annulation
This one-pot, three-step reaction utilizes aza-Wittig chemistry to produce bicyclic imidazolones, including derivatives of the target compound. The process involves sequential reactions without intermediate isolation, yielding products in good yields (68–85%).
Key Features:
- Reaction Type: Aza-Wittig mediated annulation.
- Yield: High (68–85%).
- Advantages: Streamlined synthesis without isolation steps.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Reaction Type | Yield (%) | Advantages |
|---|---|---|---|---|
| One-Step Synthesis | Hypoxanthine | Hydrolysis | High | Cost-effective, environmentally friendly |
| Cyclization of Diamides | α-Amino amides + Carboxylic acids | Cyclization | 10–50 | Simple reagents |
| Oxidation and Cyclization | Nitriles | Oxidation + Cyclization | Moderate | Versatile for analog synthesis |
| Intramolecular Cyclization | Amidines + Amino esters | Domino synthesis | 48–86 | Efficient |
| Solvent-Free Condensation | α-Amino acid phenylhydrazides | Condensation | High | Enantioselective |
| Aza-Wittig Mediated Annulation | Various aromatic isocyanates | Sequential annulation | 68–85 | Streamlined multi-step process |
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-oxo-2,3-dihydro-1h-imidazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
Structural Characteristics
5-Amino-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide features an imidazole ring structure with both amino and carbonyl functional groups. The molecular formula is C4H6N4O2, which plays a crucial role in its reactivity and interaction with biological targets. The specific arrangement of functional groups enhances its biological activity compared to structurally similar compounds.
Biological Activities
The biological activities of 5-amino-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide have been extensively studied, revealing its potential in various therapeutic applications:
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. For instance, it has shown promising results against renal cell carcinoma (RCC) cell lines, where it demonstrated significant cytotoxicity with IC50 values comparable to established anticancer drugs like sunitinib and rapamycin . The structure-activity relationship (SAR) studies indicate that specific substitutions on the imidazole ring can enhance its efficacy against cancer cells .
Antimicrobial Properties
5-Amino-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide has also been evaluated for antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potency. This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties as well. In cellular models of inflammation, treatment with 5-amino-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 . This positions the compound as a candidate for developing treatments for inflammatory diseases.
Case Studies
Several case studies have explored the biological effects of this compound:
Study on Anticancer Activity (2023) :
- Objective : Evaluate cytotoxic effects on renal cell carcinoma.
- Findings : The compound exhibited significant cytotoxicity with IC50 values comparable to established treatments.
Antimicrobial Activity Evaluation (2024) :
- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Significant inhibitory effects were observed against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
Inflammation Model Study (2025) :
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | Renal Cell Carcinoma | Significant cytotoxicity | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of 5-Amino-2-oxo-2,3-dihydro-1h-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, depending on its structure and functional groups. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Comparison with Similar Compounds
Key Observations :
- The target compound retains a simple imidazole ring, while analogs a and c feature fused triazinone and tetrazine systems, respectively.
- Compound b shares the imidazole core but replaces the amino group with a diazo moiety, significantly altering its reactivity .
Functional Group Analysis
- Target Compound: The 5-amino and 4-carboxamide groups enable hydrogen bonding and nucleophilic interactions, making it suitable for biochemical applications (e.g., nucleotide biosynthesis intermediates). The 2-oxo group increases polarity.
- Compound b (Diazo): The diazo (–N=N+) group is highly reactive, acting as a precursor for carbene intermediates in alkylation reactions. However, it is thermally unstable compared to the target compound’s amino group .
- Compound c (Tetrazine) : The tetrazine ring confers inverse electron-demand Diels-Alder reactivity, useful in bioorthogonal chemistry. The carboxylic acid group enhances water solubility, unlike the carboxamide in the target compound .
Reactivity and Stability
- Target Compound : Stable under physiological conditions due to the absence of labile groups. The oxo group may participate in tautomerism, affecting binding interactions.
- Compound a: The triazinone ring hydrolyzes under acidic conditions to release methylating agents, a mechanism exploited in prodrugs like temozolomide.
- Compound b : The diazo group decomposes readily, requiring storage at low temperatures. This limits its direct therapeutic use but makes it a valuable synthetic intermediate.
- Compound c: The tetrazine ring reacts rapidly with strained dienophiles (e.g., trans-cyclooctenes), enabling applications in targeted drug delivery. However, the carboxylic acid may reduce membrane permeability compared to the carboxamide .
Biological Activity
5-Amino-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide (CAS Number: 52868-65-2) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 142.116 g/mol |
| Density | 1.535 g/cm³ |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis
The synthesis of 5-amino-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide typically involves multi-step organic reactions that can include cyclization and functional group modifications. The specific synthetic pathways are often tailored to enhance yield and purity for biological evaluations.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro experiments have demonstrated that 5-amino-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide exhibits significant cytotoxic effects on various cancer cell lines. For instance:
- Inhibition of Tumor Growth : The compound has shown to inhibit the proliferation of KB and IGROV1 human tumor cells, with IC values indicating potent activity. The mechanism involves selective transport through folate receptors (FRs), which are overexpressed in many tumors .
The primary mechanism attributed to the biological activity of this compound is its ability to inhibit key enzymes involved in nucleotide biosynthesis. Specifically, it targets glycinamide ribonucleotide formyltransferase (GARFTase), which plays a crucial role in the de novo purine synthesis pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies
Several case studies have been conducted to further elucidate the biological effects of 5-amino-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide:
- Study on KB Tumor Cells :
- In Vivo Efficacy :
Comparative Analysis with Other Compounds
To contextualize the efficacy of 5-amino-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide, it is beneficial to compare its activity with other known anticancer agents:
| Compound Name | IC (nM) | Mechanism of Action |
|---|---|---|
| 5-Amino Compound | 0.55 | GARFTase inhibition via FR uptake |
| Methotrexate | Varies | DHFR inhibition |
| Temozolomide | ~200 | DNA alkylation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Amino-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide, and how can intermediates be purified?
- Methodology : Utilize condensation reactions with acetic acid (AcOH) under reflux (3–5 hours) to form imidazole derivatives, as demonstrated in analogous imidazole-carboxamide syntheses . Intermediate purification can involve recrystallization using ethanol or column chromatography with silica gel. Confirm intermediate structures via LC-MS or NMR (e.g., characteristic peaks at δ 7.2–8.1 ppm for imidazole protons) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Employ reversed-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient) to assess purity (>98%). Structural confirmation requires H/C NMR spectroscopy (e.g., carbonyl signals at ~170 ppm) and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction can resolve tautomeric ambiguities .
Q. What experimental conditions are critical for maintaining stability during storage?
- Methodology : Store the compound at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation of the dihydroimidazole ring. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at 260–280 nm) and track hydrolytic byproducts using TLC (silica gel, ethyl acetate/methanol 8:2) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodology : Apply density functional theory (DFT) to calculate electron distribution in the imidazole ring, identifying nucleophilic sites (e.g., C4-carboxamide). Pair with molecular docking to simulate interactions with enzymes like histidine biosynthesis proteins, using software such as AutoDock Vina . Validate predictions via kinetic assays measuring substrate turnover rates .
Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. X-ray structures)?
- Methodology : For tautomeric discrepancies (e.g., keto-enol forms), combine solid-state (X-ray) and solution-state (NMR) data. Use dynamic NMR at variable temperatures to detect slow-exchange tautomers. Isotopic labeling (e.g., N at the amino group) can clarify resonance assignments .
Q. How to design in vivo studies to evaluate pharmacokinetics and metabolite profiles?
- Methodology : Administer the compound in rodent models via intravenous injection (dose: 10–50 mg/kg). Collect plasma samples at timed intervals and analyze via LC-MS/MS for parent compound and metabolites (e.g., oxidized imidazole derivatives). Compare metabolic pathways to structurally related agents like dacarbazine .
Q. What factorial design approaches optimize reaction yields in scaled-up synthesis?
- Methodology : Use a 2 factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, vary reflux temperature (70–110°C) and acetic acid concentration (5–20%). Analyze via response surface methodology (RSM) to identify interactions affecting yield. Validate with three replicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
